LU-002 is synthesized using methods that involve the manipulation of lutetium and its compounds, often through chemical reactions that incorporate nitrogen and hydrogen into its lattice structure. Recent studies have highlighted its formation in systems doped with nitrogen, which significantly influences its electronic properties .
LU-002 can be classified under metal hydrides, specifically lutetium hydride compounds. These compounds are characterized by their ability to absorb hydrogen gas, forming stable molecular structures that can exhibit superconducting properties under certain conditions. The classification also extends to its potential applications in solid-state physics and materials engineering.
The synthesis of LU-002 typically involves the following methods:
The synthesis often requires precise control over temperature and pressure conditions to ensure optimal formation of the desired compound. Analytical techniques such as X-ray diffraction and electron microscopy are employed to characterize the resulting material and confirm its structural integrity.
LU-002 exhibits a complex molecular structure characterized by a face-centered cubic lattice arrangement. In this structure, lutetium atoms occupy specific lattice sites while hydrogen atoms can form molecular units within the lattice framework .
Recent studies have provided detailed insights into the electronic density of states and bonding characteristics within LU-002. The presence of nitrogen dopants alters the electronic landscape, promoting the formation of hydrogen molecules at low temperatures, which is crucial for understanding its superconducting properties .
LU-002 participates in several significant chemical reactions:
The reaction mechanisms often involve changes in electronic states and structural rearrangements within the compound. Computational modeling techniques such as density functional theory are used to predict these behaviors accurately.
The mechanism by which LU-002 functions involves several key steps:
Experimental data indicate that the formation of H₂ molecules within LU-002 is critical for achieving superconducting states, with specific temperature thresholds identified for optimal performance.
LU-002 is characterized by:
Key chemical properties include:
LU-002 has several scientific uses:
The term "oligometastasis" was first introduced by Hellman and Weichselbaum in 1995, describing an intermediate state between localized cancer and widespread metastatic disease. This paradigm posited that some patients develop a limited number of metastases (traditionally ≤5 sites) due to tumor biology that restricts widespread dissemination, creating a window for curative-intent treatment [2] [7]. In NSCLC, this concept gained validation through retrospective analyses showing long-term survival (>5 years) in subsets of stage IV patients after aggressive local therapy to all sites of disease [6] [9]. The 8th edition AJCC staging system formally recognized this biological spectrum by classifying M1b disease (single extrathoracic metastasis) as stage IVA, distinct from polymetastatic (M1c) disease [3] [7].
Table 1: Evolution of Oligometastasis Definitions in NSCLC
Year | Consensus Body | Metastatic Sites | Organs Involved | Key Exclusions |
---|---|---|---|---|
1995 | Hellman/Weichselbaum | Not specified | Not specified | N/A |
2019 | IASLC/ESMO | ≤5 | ≤3 | Pleural, pericardial, meningeal involvement |
2020 | ESTRO-ASTRO | ≤5 | ≤3 | Bone marrow, mesenteric involvement |
AJCC 8th Ed. | M1b designation | 1 | 1 | Multiple organ involvement |
Oligometastatic NSCLC (OM-NSCLC) requires simultaneous fulfillment of quantitative and qualitative criteria. Quantitative thresholds vary slightly: ESMO allows ≤5 metastases, while NCCN recommends ≤3–5 [3] [7]. Critically, the IASLC consensus mandates that metastases must be radiographically identifiable, treatable with radical intent, and involve ≤3 organs (excluding mediastinal lymph nodes) [1] [7]. Synchronous oligometastasis (diagnosed concurrently with primary tumor) must be distinguished from metachronous (recurrence after curative treatment), oligopersistent (residual lesions post-systemic therapy), and oligoprogressive (limited progression during systemic therapy) states, each with distinct prognoses [3] [7]. Biological markers under investigation include microRNA signatures (e.g., miR-200 family) and circulating tumor DNA dynamics, which may predict which tumors lack occult micrometastases [1] [6].
LCT (surgery/SBRT/ablation) targets resistant clones in residual lesions after systemic therapy. The "Norton-Simon hypothesis" underpins its timing: tumors exhibit fastest growth when smallest, making early eradication critical before resistant populations expand [10]. Patterns-of-failure analyses reveal that 64% of NSCLC progressions occur at original disease sites, suggesting that residual lesions serve as reservoirs for relapse [9]. Preclinical models further demonstrate that local therapy can synergize with immunotherapy by releasing tumor antigens and enhancing systemic immune responses – an effect termed the "abscopal effect" [8] [9]. Thus, LCT aims to:
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5